molecular formula C5H6ClN3O2 B6174623 3-chloro-1-ethyl-4-nitro-1H-pyrazole CAS No. 2170842-08-5

3-chloro-1-ethyl-4-nitro-1H-pyrazole

Cat. No. B6174623
CAS RN: 2170842-08-5
M. Wt: 175.6
InChI Key:
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Description

3-Chloro-1-ethyl-4-nitro-1H-pyrazole (CENP) is an organic compound used in scientific research. It is a pyrazole derivative and a derivative of ethyl nitrite, and is commonly used as a reagent in organic synthesis. CENP is a valuable tool in the laboratory due to its versatility and usefulness in a variety of applications.

Scientific Research Applications

3-chloro-1-ethyl-4-nitro-1H-pyrazole is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. 3-chloro-1-ethyl-4-nitro-1H-pyrazole has also been used as a catalyst in the synthesis of polymers, and has been used to synthesize polyurethanes and polyesters. Additionally, 3-chloro-1-ethyl-4-nitro-1H-pyrazole has been used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

3-chloro-1-ethyl-4-nitro-1H-pyrazole acts as a nucleophile, meaning that it is attracted to positively charged molecules, such as those found in the active sites of enzymes. Once 3-chloro-1-ethyl-4-nitro-1H-pyrazole binds to the enzyme, it can react with the substrate molecules to form a product. 3-chloro-1-ethyl-4-nitro-1H-pyrazole also acts as a catalyst, meaning that it can speed up the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
3-chloro-1-ethyl-4-nitro-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 3-chloro-1-ethyl-4-nitro-1H-pyrazole has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been shown to reduce the activity of enzymes involved in DNA replication and transcription, and to reduce the activity of enzymes involved in the synthesis of proteins. Additionally, 3-chloro-1-ethyl-4-nitro-1H-pyrazole has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, and to reduce the activity of enzymes involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

3-chloro-1-ethyl-4-nitro-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. Additionally, 3-chloro-1-ethyl-4-nitro-1H-pyrazole is relatively stable and can be stored for long periods of time without degradation. The main limitation of 3-chloro-1-ethyl-4-nitro-1H-pyrazole is that it is toxic and should be handled with caution.

Future Directions

The potential future directions for 3-chloro-1-ethyl-4-nitro-1H-pyrazole include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research into the synthesis of 3-chloro-1-ethyl-4-nitro-1H-pyrazole and its derivatives could lead to the development of new compounds with novel properties. Additionally, 3-chloro-1-ethyl-4-nitro-1H-pyrazole could be further investigated for its potential applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Finally, further research into the mechanism of action of 3-chloro-1-ethyl-4-nitro-1H-pyrazole could lead to the development of new compounds with improved efficacy.

Synthesis Methods

3-chloro-1-ethyl-4-nitro-1H-pyrazole can be synthesized using a two-step process. The first step is the reaction of 3-chloro-1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with sodium hydroxide to form the sodium salt of 3-chloro-1-ethyl-4-nitro-1H-pyrazole. The second step is the reaction of the sodium salt with a suitable base such as sodium ethoxide to form the desired product. The reaction is typically carried out in an organic solvent such as ethanol or isopropanol, and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-1-ethyl-4-nitro-1H-pyrazole involves the reaction of ethyl hydrazinecarboxylate with 3-chloro-1,2-epoxypropane, followed by nitration of the resulting product with nitric acid.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "3-chloro-1,2-epoxypropane", "Nitric acid", "Sodium nitrite", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 3-chloro-1,2-epoxypropane in the presence of sodium hydroxide to yield 3-chloro-1-ethyl-1,2-dihydropyrazole-4-carboxylate.", "Step 2: The resulting product from step 1 is then nitrated with a mixture of nitric acid and sulfuric acid to yield 3-chloro-1-ethyl-4-nitro-1H-pyrazole.", "Step 3: The nitration reaction is quenched with water and the product is isolated by filtration and recrystallization." ] }

CAS RN

2170842-08-5

Product Name

3-chloro-1-ethyl-4-nitro-1H-pyrazole

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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